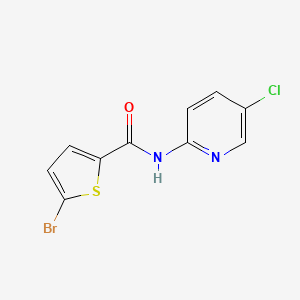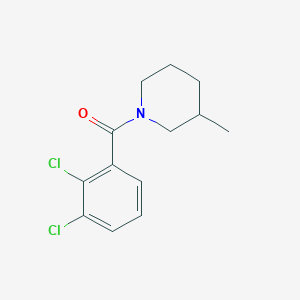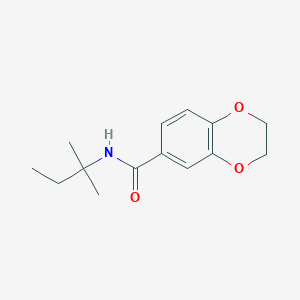![molecular formula C17H26N2O3S B4433606 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4433606.png)
1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
説明
1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用機序
1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine acts as a neurotoxin by selectively damaging noradrenergic neurons. It is believed that 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is taken up by noradrenergic neurons and accumulates in the cytoplasmic vesicles. This accumulation leads to the formation of reactive oxygen species, which cause oxidative damage to the neurons. The damaged neurons are subsequently removed by microglia, leading to a reduction in the number of noradrenergic neurons.
Biochemical and Physiological Effects
The selective damage to noradrenergic neurons caused by 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. Studies have shown that 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine treatment leads to a reduction in the levels of norepinephrine, a neurotransmitter released by noradrenergic neurons. This reduction in norepinephrine levels has been associated with changes in behavior, cognition, and mood.
実験室実験の利点と制限
The use of 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments has several advantages. It allows researchers to selectively damage noradrenergic neurons, which can be used to study the role of these neurons in various physiological and pathological conditions. Furthermore, 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine treatment is relatively simple and can be administered to animals via injection.
However, there are also limitations to the use of 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments. The selective damage to noradrenergic neurons may not accurately reflect the pathological conditions observed in humans. Additionally, the use of 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine may result in off-target effects, leading to unintended consequences.
将来の方向性
There are several future directions for the use of 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine in scientific research. One direction is the study of the role of noradrenergic neurons in various neurological and psychiatric disorders. Another direction is the investigation of the potential therapeutic applications of 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine. Additionally, the development of new compounds that selectively target noradrenergic neurons may provide a more specific and effective tool for studying the role of these neurons in physiological and pathological conditions.
Conclusion
In conclusion, 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound that has been widely used in scientific research. Its ability to selectively damage noradrenergic neurons has made it a valuable tool for studying the role of these neurons in various physiological and pathological conditions. While there are limitations to its use, 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has provided valuable insights into the role of noradrenergic neurons in the regulation of behavior, cognition, and mood. Future research will continue to explore the potential applications of 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine in scientific research.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has been used in various scientific research studies due to its ability to selectively damage noradrenergic neurons. Noradrenergic neurons are involved in the regulation of several physiological functions, including mood, cognition, and behavior. By selectively damaging these neurons, 1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine can be used to study the role of noradrenergic neurons in various physiological and pathological conditions.
特性
IUPAC Name |
1-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-14-6-8-15(9-7-14)23(21,22)19-12-10-18(11-13-19)16(20)17(2,3)4/h6-9H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCNQDFTCIDNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433552.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide](/img/structure/B4433576.png)
![1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433583.png)
![4-[({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]benzenesulfonamide](/img/structure/B4433595.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4433629.png)
![5-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433632.png)
